
1-(2-甲基丙基)-2-氧代-1,2-二氢吡啶-4-羧酸
描述
The compound “1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction . The specific details of the synthesis would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2-oxo group indicates a carbonyl group (C=O) at the 2-position of the ring, and the 1-(2-methylpropyl) group indicates an isobutyl group attached to the 1-position of the ring .Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions would depend on the reaction conditions and the other reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring would likely make the compound relatively stable and resistant to reduction . The carbonyl group and the carboxylic acid group could potentially form hydrogen bonds, which could affect the compound’s solubility and boiling point .科学研究应用
氢键研究
1-(2-甲基丙基)-2-氧代-1,2-二氢吡啶-4-羧酸及其类似物一直是氢键研究的对象。使用1H核磁共振光谱和X射线晶体学的研究揭示了这些化合物中复杂的氢键模式。例如,在某些衍生物中,强的分子内氢键形成一个8元螯合环,有助于其独特的结构特性 (Dobbin et al., 1993)。
在降糖药中的作用
研究表明,1-(2-甲基丙基)-2-氧代-1,2-二氢吡啶-4-羧酸的某些衍生物表现出降糖特性。通过对应腈的水解制备的这些化合物显示出不同程度的降糖效力,使它们成为糖尿病治疗的潜在候选药物 (Youngdale & Oglia, 1985)。
合成与表征
这种化合物及其衍生物已在各种研究中合成和表征。例如,合成了一种新化合物,并使用元素分析、红外光谱和单晶X射线衍射进行了分析,从而深入了解其化学和物理性质 (Zhao Jing-gui, 2005)。
在偶氮染料中的应用
这种化合物的衍生物已被用于合成偶氮染料。研究重点放在这些染料在不同pH条件下的稳定性上,突显了它们在各种工业应用中的潜力 (Wang et al., 2018)。
抗过敏特性
研究还探讨了某些衍生物的抗过敏特性。例如,5-氧代-5H-[1]苯并吡喃[2,3-b]吡啶-3-羧酸及其类似物显示出有希望的抗过敏活性,可能导致新的过敏症治疗剂 (Nohara et al., 1985)。
作用机制
未来方向
属性
IUPAC Name |
1-(2-methylpropyl)-2-oxopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-11-4-3-8(10(13)14)5-9(11)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUPMUUCNGATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)
![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)

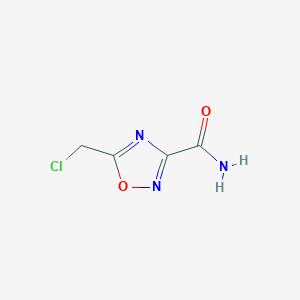
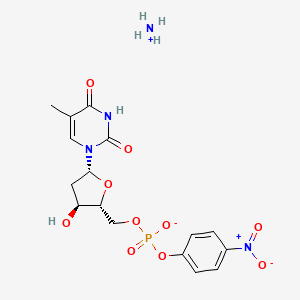
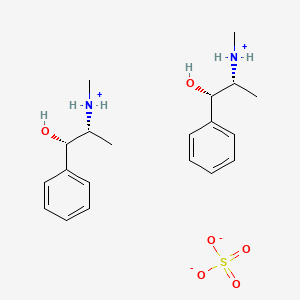


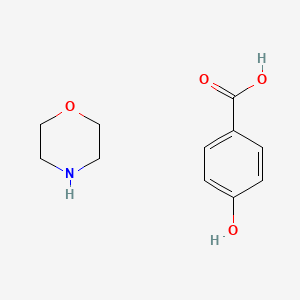

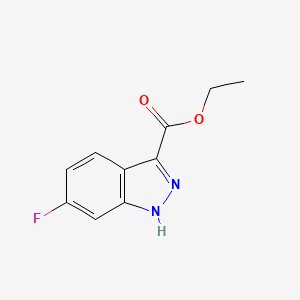

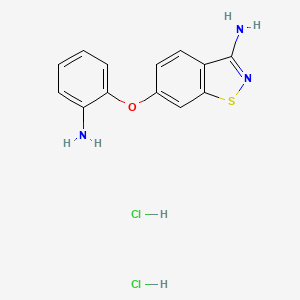
![{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B1419064.png)